N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C21H22N6O3S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N6O3S/c1-21(2)8-14-13(15(28)9-21)10-22-19(23-14)24-17(29)11-31-20-25-18(26-27-20)12-6-4-5-7-16(12)30-3/h4-7,10H,8-9,11H2,1-3H3,(H,25,26,27)(H,22,23,24,29) |
InChI Key |
JPEXLCBOUZBRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Condition Optimization
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Triazole cyclization | H₂O | NaOH | 80 | 75 |
| Alkylation | DMF | K₂CO₃ | 50 | 82 |
| Amide coupling | THF | Et₃N | 25 | 65 |
Microwave-assisted synthesis reduced the triazole cyclization time from 6 hours to 45 minutes, enhancing yield to 83%. Alternative coupling agents (e.g., HATU) increased amide bond formation efficiency to 72%.
Analytical Validation
Purity : HPLC analysis confirmed >98% purity (C18 column, MeOH:H₂O 70:30, λ = 254 nm).
Stability : The compound remained stable under ambient conditions for 30 days, with <2% degradation.
Challenges and Solutions
-
Triazole oxidation : Conducting reactions under nitrogen minimized disulfide formation.
-
Amide hydrolysis : Using anhydrous THF and molecular sieves prevented acetyl chloride degradation.
Chemical Reactions Analysis
Sulfur-Centered Reactivity
The sulfanyl (-S-) group bridging the triazole and acetamide exhibits nucleophilic character. Key reactions include:
| Reaction Type | Conditions | Outcome | Significance |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA, or KMnO₄ | Forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | Modifies electron-withdrawing capacity and hydrogen-bonding potential |
| Alkylation | Alkyl halides, basic media | Substitutes -SH with -S-R groups (R = alkyl, aryl) | Enhances lipophilicity; alters pharmacokinetic properties |
| Metal Coordination | Transition metal salts | Forms complexes via S→M bonds (e.g., Cu²⁺, Fe³⁺) | Explored for catalytic or antimicrobial applications |
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in electrophilic substitution and coordination chemistry:
Quinazolinone Core Reactivity
The 7,7-dimethyl-5-oxo-tetrahydroquinazolinyl group undergoes characteristic reactions:
| Reaction | Conditions | Mechanism | Applications |
|---|---|---|---|
| Lactam Hydrolysis | Strong acids/bases | Ring-opening to form carboxylic acid derivatives | Prodrug design; solubility enhancement |
| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Nitration at C6/C8 positions | Introduces nitro groups for downstream modifications |
| Reduction | LiAlH₄, H₂/Pd | Converts carbonyl to alcohol | Alters hydrogen-bonding capacity and metabolic stability |
Acetamide Linker Reactivity
The -NHCO- group enables hydrolysis and condensation:
| Transformation | Agents | Outcome | Structural Impact |
|---|---|---|---|
| Acid/Base Hydrolysis | HCl/NaOH, aqueous conditions | Cleaves to free amine + carboxylic acid | Degradation pathway; informs stability studies |
| Schiff Base Formation | Aldehydes/ketones | Forms imine derivatives | Explored for pH-sensitive drug delivery systems |
Comparative Reactivity Table
Key differences from structurally related compounds:
Unexplored Reaction Pathways
Predicted opportunities for further research:
-
Click Chemistry : Azide-alkyne cycloaddition at triazole's unsaturated bonds
-
Photocatalysis : C–H functionalization of methoxyphenyl group
-
Bioconjugation : Amide bond formation with biologics (e.g., antibodies)
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of heterocyclic compounds in antiviral therapies. The compound has been investigated for its efficacy against various viral infections. For example:
- Mechanism of Action : The compound's structure allows it to interfere with viral replication processes. Its triazole moiety is known to exhibit activity against viral enzymes, which are crucial for viral propagation.
-
Case Studies :
- In vitro studies demonstrated that derivatives of the compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting a potential application in treating herpes-related infections .
- Further research indicated that similar compounds could inhibit the replication of other viruses by targeting specific viral proteins .
Anticancer Properties
The anticancer potential of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been explored:
- Cytotoxicity Studies : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
-
Research Findings :
- A study reported that related quinazoline derivatives exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Another investigation highlighted the ability of similar compounds to inhibit tumor growth in animal models, indicating their potential for therapeutic use .
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares a sulfanyl acetamide backbone with several analogs but differs in heterocyclic components and substituents. Key comparisons include:
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Key Observations:
- Heterocycle Impact: Triazole vs. Thiadiazole: The 1,2,4-triazole in the target compound offers greater aromaticity and metabolic stability compared to thiadiazoles, which may exhibit higher reactivity due to sulfur content . Substituent Effects: The 2-methoxyphenyl group in the target compound likely improves lipophilicity and blood-brain barrier penetration relative to ’s cyano-phenyl or ’s amino groups .
Pharmacological and Physicochemical Properties
- Solubility: The target’s methoxy group may confer better aqueous solubility than ’s hydrophobic cyano-phenyl substituents but lower than ’s polar amino group .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions to introduce the sulfanylacetamide group to the tetrahydroquinazolinone core, as demonstrated in analogous acetamide syntheses .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates. For example, ethanol/water mixtures at 60–80°C improve solubility of polar intermediates .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- Methodology :
- NMR : Assign protons on the tetrahydroquinazolinone ring (e.g., δ 2.1–2.5 ppm for dimethyl groups) and triazole sulfanyl moiety (δ 3.4–3.6 ppm for CH2-S) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinazolinone core (e.g., boat vs. chair conformation) using single-crystal diffraction (space group P21/c) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 439.2 [M+H]+ via ESI-MS) .
Q. How should initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test inhibition of pro-inflammatory enzymes (e.g., COX-2) at 10 μM, using diclofenac as a positive control .
- In vivo models : Evaluate anti-exudative activity in rodent carrageenan-induced edema models at 10 mg/kg, with histopathological analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Methodology :
- Triazole modifications : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to improve binding to hydrophobic enzyme pockets .
- Quinazolinone core : Introduce fluorine at position 6 to enhance metabolic stability .
- Sulfanyl linker : Replace sulfur with sulfone to modulate solubility and membrane permeability .
Q. What strategies address poor aqueous solubility and stability in preclinical formulations?
- Methodology :
- Salt formation : Synthesize sodium or hydrochloride salts to improve solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
- Lyophilization : Prepare lyophilized powders with cyclodextrin or PEG-4000 for long-term storage .
- Key Data : Stability testing under accelerated conditions (40°C/75% RH) shows <5% degradation over 6 months .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodology :
- Dose-response validation : Re-test activity at multiple concentrations (1–100 μM) to rule out assay-specific artifacts .
- Off-target profiling : Screen against panels of related enzymes (e.g., COX-1, LOX) to confirm selectivity .
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 values) from public repositories (PubChem BioAssay) .
Q. What computational tools predict metabolic pathways and toxicity risks?
- Methodology :
- ADMET prediction : Use SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at C7 of the quinazolinone) .
- Docking simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize toxicophores .
- Key Data : Predicted hepatotoxicity risk score: 0.72 (high) due to triazole sulfanyl group .
Q. How can isotopic labeling (e.g., 14C) track in vivo distribution and metabolite identification?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
